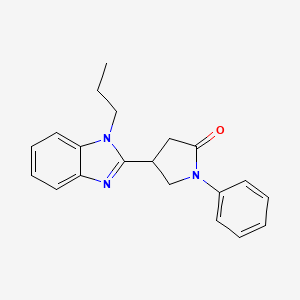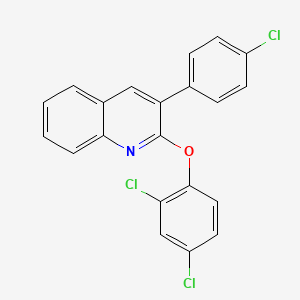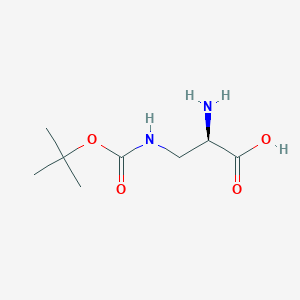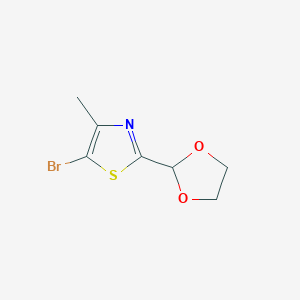![molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6](/img/structure/B2742825.png)
2-[4-(Benzyloxy)phenoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenoxy]propanoic acid, with the chemical formula C₁₆H₁₆O₄, is a solid compound. It is also known by its CAS number 59058-37-6. The IUPAC name for this compound is 2-[4-(benzyloxy)phenoxy]propanoic acid. Its molecular weight is 272.3 g/mol . The compound appears as a white to off-white solid.
Molecular Structure Analysis
The molecular structure of 2-[4-(Benzyloxy)phenoxy]propanoic acid consists of a propanoic acid group (CH₃CH₂COOH) attached to a phenoxy group (C₆H₅O). The benzyloxy group (C₆H₅CH₂O) is also connected to the phenoxy group. The compound’s linear formula is C₁₆H₁₆O₄, and its SMILES notation is CC(C(=O)O)Oc1ccc(cc1)OCc2ccccc2 .Safety and Hazards
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
科学的研究の応用
Renewable Building Block in Material Science
Phloretic acid (PA), a phenolic compound related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, is explored as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine (Bz) ring formation, offering an alternative to phenol. PA reacts with molecules like ethylene glycol and polyethylene glycol via solvent-free Fischer esterification, leading to bio-based benzoxazine end-capped molecules. These materials have thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating PA's potential as a sustainable alternative in material science (Trejo-Machin et al., 2017).
Influence on Muscle Chloride Channel Conductance
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, are known to block chloride membrane conductance in rat striated muscle. The introduction of a second aryloxy moiety in the side-chain affects the biological activity, influencing muscle chloride channel conductance (Carbonara et al., 2001).
Antibacterial Activities
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit antibacterial activities against various bacteria. The (S)-configuration-substituted phenoxyl side chain on position 2 of propanoic acid, similar to 2-[4-(Benzyloxy)phenoxy]propanoic acid, shows significant antibacterial activity against Gram-negative and Gram-positive bacteria (Zhang et al., 2011).
Application in Weed Control
Compounds like fenoxaprop, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, have been evaluated as postemergence treatments for controlling weeds in various crops. Their effectiveness in controlling weeds like johnsongrass in cotton demonstrates their potential as selective herbicides (Carter & Keeley, 1987).
Environmental Concerns and Recovery Strategies
2-(4-(Benzyloxy)phenoxy) acetic acid, a phenoxycarboxylic acid related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, has been studied for the recovery of rare earths from industrial wastewater. The extraction-precipitation strategy using this compound showed high efficiency, lower energy consumption, and a simple process, highlighting its potential for large-scale applications in environmental recovery and management (Ni et al., 2020).
特性
IUPAC Name |
2-(4-phenylmethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBADOREFXKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)phenoxy]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)






![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2742761.png)


![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)